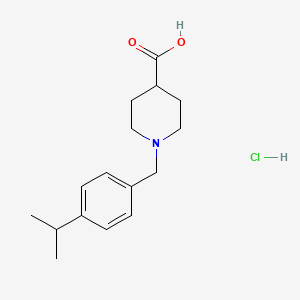

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Vue d'ensemble

Description

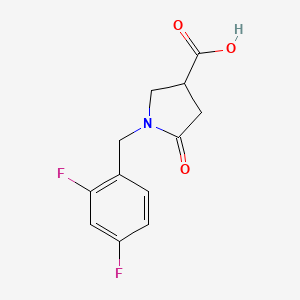

“(3R,4R)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate” is an organic compound that has gained attention in recent years due to its unique physical and chemical properties. It is used in the field of asymmetric synthesis and is a part of the pyrrolidines, amines, and amides chiral building blocks .

Molecular Structure Analysis

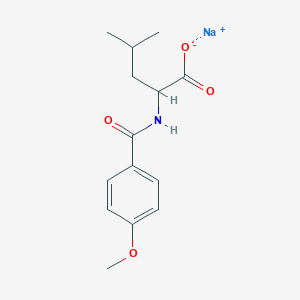

The molecular formula of “(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate” is C10H20N2O2. The molecular weight is 200.28 g/mol. Unfortunately, the specific linear structure formula or InChI Key is not provided in the search results .Applications De Recherche Scientifique

Chemical Synthesis and Application

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is utilized in chemical synthesis processes. Xue and Silverman (2010) described its use in a tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, involving a unique nine-membered cyclic transition state (Xue & Silverman, 2010). Yoshida et al. (1996) demonstrated its large-scale preparation from L-aspartic acid, highlighting its potential for industrial applications (Yoshida et al., 1996).

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate. Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of the vitamin Biotin, from L-cystine, highlighting its role in biosynthesis of essential molecules (Qin et al., 2014). Di Cesare et al. (1992) explored its use in the synthesis of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones with antimicrobial activity, emphasizing the importance of stereochemistry in maintaining activity (Di Cesare et al., 1992).

Enzymatic Applications

Faigl et al. (2013) reported its involvement in enzyme-catalyzed kinetic resolution, illustrating its role in achieving high enantioselectivity in chemical reactions (Faigl et al., 2013). Similarly, Studer et al. (1995) used its enantiomers as a chiral auxiliary in dipeptide synthesis, further demonstrating its versatility in stereoselective syntheses (Studer et al., 1995).

Synthesis of Biologically Active Compounds

Kubo et al. (1997) developed a method for stereoselective carbon−carbon bond formation using this compound as a chiral auxiliary, leading to chiral α-alkyl succinic acid derivatives, key building blocks for biologically active compounds (Kubo et al., 1997).

Safety And Hazards

The compound has several safety precautions associated with it. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to potential violent reactions and possible flash fire. The container should be kept tightly closed, handled under inert gas, and protected from moisture .

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXUUPBIKNFEA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)

![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)